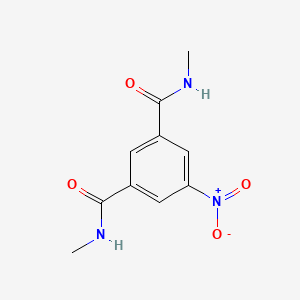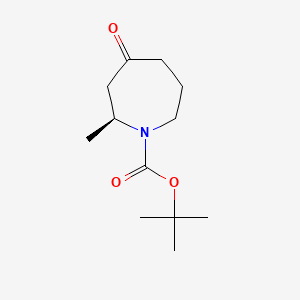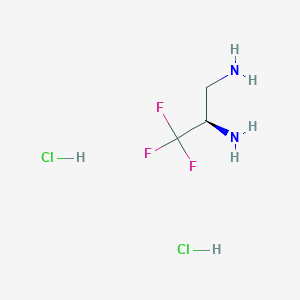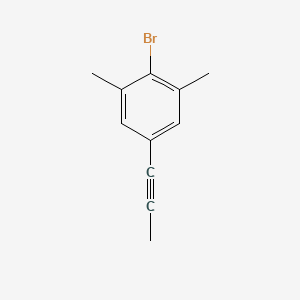
5-(Hydroxymethyl)-4,6-dimethyl-2-(methylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol is a pyrimidine derivative characterized by its unique structure, which includes two methyl groups, a methylthio group, and a hydroxymethyl group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol typically involves multiple steps. One common method starts with the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide in the presence of sodium tungstate and tetrabutylammonium bromide affords the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of dimethyl carbonate as a methylating agent and hydrogen peroxide for oxidation minimizes the production of hazardous waste and reduces the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfone or sulfoxide.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophilic reagents like sodium hydride can facilitate substitution reactions.
Major Products Formed
Oxidation: 4,6-Dimethyl-2-(methylsulfonyl)-5-pyrimidinemethanol.
Reduction: 4,6-Dimethyl-2-(methylthio)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a hydroxymethyl group.
4,6-Dimethyl-2-(methylthio)pyrimidine: Lacks the hydroxymethyl group.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups instead of methylthio and hydroxymethyl groups.
Uniqueness
4,6-Dimethyl-2-(methylthio)-5-pyrimidinemethanol is unique due to the presence of both a methylthio and a hydroxymethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H12N2OS |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H12N2OS/c1-5-7(4-11)6(2)10-8(9-5)12-3/h11H,4H2,1-3H3 |
InChI-Schlüssel |
GQFBKCMOVQMTBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)SC)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)

![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)

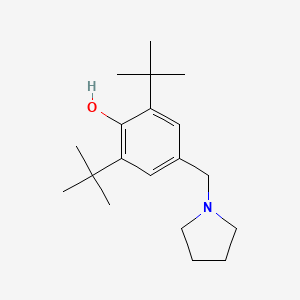

![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)
